2,4-Dichlorobenzoyl chloride
Overview
Description
2,4-Dichlorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl3O. It is a derivative of benzoyl chloride, where two chlorine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
2,4-Dichlorobenzoyl chloride is an organic compound primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .
Mode of Action
As a reactive organic compound, this compound interacts with other molecules through chemical reactions. It is often used in acylation reactions, where it introduces a 2,4-dichlorobenzoyl group into the target molecule . This can significantly alter the properties of the target molecule, enabling the synthesis of a wide range of compounds .
Biochemical Pathways
It plays a crucial role in the chemical synthesis pathways of various dyes and pharmaceuticals . For example, it has been used in the synthesis of biaryls via the Suzuki coupling , and in the synthesis of thioesters of 4-chlorobenzoate and 2,4-dichlorobenzoate .
Pharmacokinetics
Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific context and conditions of its use .
Result of Action
The primary result of this compound’s action is the transformation of target molecules through acylation . This can lead to the creation of a variety of compounds with diverse properties, depending on the specific reaction conditions and the molecules it reacts with .
Biochemical Analysis
Biochemical Properties
It is known to react with water, producing toxic gases . This suggests that it could potentially interact with enzymes, proteins, and other biomolecules in aqueous environments within the body, leading to biochemical reactions. Specific interactions with enzymes, proteins, or other biomolecules have not been reported in the literature.
Cellular Effects
Safety data sheets indicate that it can cause severe skin burns and eye damage , suggesting that it may have cytotoxic effects. It may also cause respiratory irritation . These effects indicate that 2,4-Dichlorobenzoyl chloride could potentially influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism. Specific cellular effects have not been reported in the literature.
Molecular Mechanism
It has been used in the synthesis of biaryls via Suzuki coupling , suggesting that it can participate in chemical reactions at the molecular level. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported in the literature.
Temporal Effects in Laboratory Settings
It is known to be moisture-sensitive , suggesting that its stability could be affected by humidity levels. Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported in the literature.
Metabolic Pathways
It has been used in the synthesis of thioesters of 4-chlorobenzoate and 2,4-dichlorobenzoate , suggesting that it could potentially be involved in metabolic pathways related to these compounds. Specific enzymes or cofactors that it interacts with, as well as effects on metabolic flux or metabolite levels, have not been reported in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H4Cl2COOH+SOCl2→C7H3Cl3COCl+SO2+HCl
Another method involves the catalytic reaction of 2,4-dichlorobenzotrichloride with carboxylic acid in the presence of a catalyst such as iron trichloride (FeCl3) at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is typically produced using the catalytic method mentioned above due to its higher yield and cleaner production environment. The process involves the reaction of 2,4-dichlorobenzotrichloride with carboxylic acid, followed by distillation to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Acylation Reactions: It is used in Friedel-Crafts acylation to introduce the 2,4-dichlorobenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines in the presence of a base to form amides.
Alcohols: Reacts with alcohols under acidic or basic conditions to form esters.
Aromatic Compounds: Undergoes Friedel-Crafts acylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Aryl Ketones: Formed from Friedel-Crafts acylation reactions.
Scientific Research Applications
2,4-Dichlorobenzoyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor antagonists.
Medicine: Used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2,3-Dichlorobenzoyl chloride
- 2,5-Dichlorobenzoyl chloride
- 2,6-Dichlorobenzoyl chloride
- Benzoyl chloride
Comparison: 2,4-Dichlorobenzoyl chloride is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of products it forms. For example, 2,3-dichlorobenzoyl chloride and 2,5-dichlorobenzoyl chloride have different reactivity patterns due to the different positions of the chlorine atoms on the benzene ring. This positional difference affects the steric and electronic properties of the compound, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
2,4-dichlorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOCVKWBUWKBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052603 | |
Record name | 2,4-Dichlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid or liquid; mp = 21 deg C; [Acros Organics MSDS] | |
Record name | 2,4-Dichlorobenzoyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19467 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
89-75-8 | |
Record name | 2,4-Dichlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 2,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 2,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dichlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.761 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2,4-Dichlorobenzoyl chloride in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It is primarily utilized in the preparation of various heterocyclic compounds, including quinazolinone derivatives [, ] and acyl thiourea compounds [, ]. These compounds have demonstrated potential in various biological applications, such as anticancer, antioxidant, and urease inhibition activities.
Q2: How does the structure of this compound relate to its reactivity?
A2: The molecule contains a highly reactive acyl chloride functional group (-COCl) attached to a 2,4-dichlorobenzene ring. This structure allows it to readily undergo nucleophilic acyl substitution reactions, enabling the formation of amides, esters, and other derivatives. For instance, it reacts with potassium thiocyanate to form 2,4-dichlorobenzoyl isothiocyanate, a key intermediate in the synthesis of acyl thiourea derivatives [, ].
Q3: Are there studies examining the binding interactions of this compound derivatives with biological targets?
A3: Yes, in silico studies have investigated the binding of a this compound derivative, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, with RNA and DNA []. The computational analysis suggests the formation of a stable protein-ligand complex with RNA through hydrogen bonding. Additionally, DNA docking studies indicate its potential as a potent groove binder. These findings were further supported by experimental evidence, including UV-visible spectroscopy and binding parameter evaluation [].
Q4: What are the known crystallographic characteristics of compounds derived from this compound?
A4: Crystallographic studies have revealed valuable insights into the structural features of this compound derivatives. For example, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide exhibits planar rings positioned at a dihedral angle of 33.32(6)° []. The molecules form intramolecular N–H⋯O hydrogen bonds, generating S(6) ring motifs. Furthermore, intermolecular interactions like C–H⋯O, N–H⋯S hydrogen bonds, and C–H⋯π and π⋯π interactions contribute to the three-dimensional architecture of the crystal structure []. Similar analyses of other derivatives like N-(Biphenyl-2-thiocarbamoyl)-4-(1,3-dichlorophenyl) Carboxamide provide valuable information about their packing and intermolecular interactions [].
Q5: Have any environmental concerns been raised regarding this compound?
A5: While specific studies on this compound's environmental impact are limited within the provided research, its structural similarity to other chlorinated organic compounds raises concerns. These compounds are known for their persistence, bioaccumulation potential, and toxicity []. It is crucial to consider potential environmental risks and implement appropriate waste management and mitigation strategies.
Q6: What analytical techniques are commonly employed for the characterization and quantification of this compound and its derivatives?
A6: Several analytical techniques are routinely used to characterize this compound and its derivatives. These include:
- Spectroscopy: FTIR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy are frequently used for structural elucidation and studying interactions with biological targets [, , ].
- Elemental analysis: Determining the elemental composition aids in confirming the identity and purity of the synthesized compounds [, ].
- X-ray crystallography: This technique provides detailed insights into the three-dimensional structure and packing arrangements within the crystal lattice of synthesized derivatives [, ].
- Chromatographic techniques: Thin layer chromatography (TLC) helps assess the purity of synthesized compounds [].
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